1,2,3-Trichloro-2-fluoropropane
Overview
Description
1,2,3-Trichloro-2-fluoropropane is a chemical compound with the molecular formula C3H4Cl3F . It has a molecular weight of 165.42 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, four hydrogen atoms, three chlorine atoms, and one fluorine atom . The exact mass is 163.936262 g/mol .Scientific Research Applications
Electrochemistry
1-Fluoropropane-2-one, a related compound, has been investigated as an effective SEI additive in propylene carbonate-based electrolytes on graphite electrodes for lithium-ion batteries. This research focuses on constant current experiments, emphasizing first-cycle efficiency, high-rate performance, and long-term cycling stability. The additive's ability to interact with vinylene carbonate improves first-cycle efficiency, leading to stable cycling and significant capacity retention (Krämer et al., 2012).
Chemical Synthesis and Toxicity
The synthesis and effects of various derivatives of fluoropropanes, including 3-fluoro-1-hydroxypropan-2-one, have been studied. These derivatives were prepared by oxidation and reacted with different compounds to yield specific products. This research also discusses the structure-activity relationships, which relate chemical structure to toxicity and antitumor effects (Pero et al., 1977).
Spectroscopy and Molecular Structure
Studies on the far infrared and low-frequency gas-phase Raman spectra of 1-halopropanes, including fluoropropanes, have been conducted. These studies have focused on observing and assigning methyl and asymmetric torsional modes, providing insights into the conformational stability of these compounds (Durig et al., 1984).
Vibrational Spectra and Conformational Analysis
The far-IR and Raman spectra of various substituted propanes, including 1,2,3-trichloropropane, were reinvestigated to understand their torsional modes. This research contributes to resolving discrepancies between earlier spectral data and predictions from electron diffraction measurements (Gustsvsen et al., 1978).
Ion Chemistry and Reaction Mechanisms
The gas-phase ion chemistry of 2-fluoropropane has been explored, revealing the formation of primary ions and their subsequent reactions with the parent neutral. This study provides detailed insights into the reaction mechanisms and rate constants for these processes (Beauchamp & Park, 1976).
Safety and Hazards
Properties
IUPAC Name |
1,2,3-trichloro-2-fluoropropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOROQHBGERJNAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505375 | |
Record name | 1,2,3-Trichloro-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-16-1 | |
Record name | 1,2,3-Trichloro-2-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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